N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic compound with a molecular formula of C11H7F2NOS This compound is characterized by the presence of a thiazole ring, a thiophene ring, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves the condensation of 2,4-difluoroaniline with thiophene-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then cyclized to form the thiazole ring under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)thiophene-2-carboxamide
- N-(4-fluorophenyl)thiophene-2-carboxamide
- 2,4-Difluorophenyl isocyanate
Uniqueness
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of both a thiazole and thiophene ring in its structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2OS2/c15-8-3-4-9(10(16)6-8)11-7-21-14(17-11)18-13(19)12-2-1-5-20-12/h1-7H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFIJNYVDKTPEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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